molecular formula C22H31N3O5S B13434912 methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Cat. No.: B13434912
M. Wt: 449.6 g/mol
InChI Key: MCKQAQBPQJWKNY-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate (IUPAC name) is a synthetic carbamate derivative with a stereochemically defined backbone. It is recognized under synonyms such as KVX-478, VX-478, and Agenerase, the latter being its proprietary name as an antiviral agent . Structurally, it features:

  • A (2S,3R) stereochemistry at the central hydroxyamino alcohol core.
  • A 4-aminophenylsulfonyl group linked to a 2-methylpropyl (isobutyl) amine.
  • A methyl carbamate moiety at the N-terminus.

This compound is notable for its role in protease inhibition, particularly in HIV treatment, where its stereochemical precision enhances target binding and metabolic stability .

Properties

Molecular Formula

C22H31N3O5S

Molecular Weight

449.6 g/mol

IUPAC Name

methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C22H31N3O5S/c1-16(2)14-25(31(28,29)19-11-9-18(23)10-12-19)15-21(26)20(24-22(27)30-3)13-17-7-5-4-6-8-17/h4-12,16,20-21,26H,13-15,23H2,1-3H3,(H,24,27)/t20-,21+/m0/s1

InChI Key

MCKQAQBPQJWKNY-LEWJYISDSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC)O)S(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC)O)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide (Formula II)

  • The compound of Formula II serves as a critical intermediate.
  • The process begins with a protected intermediate where both amino groups are protected.
  • Simultaneous deprotection of both amino functions is achieved using hydrohalic acid (e.g., HCl), which avoids the need for azide intermediates and exothermic reactions, improving safety and simplicity.
  • This one-step deprotection yields the free amine intermediate as an acid addition salt, facilitating isolation and enhancing purity and yield.
  • Potassium carbonate and benzyl triethylammonium chloride are used as base and phase transfer catalyst, respectively, to promote nucleophilic substitution reactions at moderate temperatures (20–25°C initially, then heating to 85–90°C for 14 hours).
  • Water is added post-reaction to precipitate the product, which is then filtered and washed to obtain the solid intermediate.

Formation of the Carbamate Group

  • The key intermediate amine is reacted with a carbamoylating agent such as (3R,3aS,6aR)-3-hydroxyhexahydrofuro-[2,3-b]furanylsuccinimyl carbonate or similar carbamate precursors.
  • Triethylamine is added to the reaction mixture in a solvent like dichloromethane to neutralize the acid formed and facilitate carbamate formation.
  • The reaction is conducted at room temperature (20–25°C) for approximately 3 hours to ensure completion.
  • This step installs the tert-butyl carbamate protecting group on the amine nitrogen, stabilizing the molecule and preventing side reactions in subsequent steps.

Sulfonamide Bond Formation

  • The sulfonamide bond is formed by reacting the amine intermediate with a sulfonyl chloride derivative of 4-aminophenylsulfonyl moiety.
  • The reaction conditions are controlled to maintain the stereochemistry and avoid overreaction or decomposition.
  • The use of protecting groups on amino functionalities is carefully managed to prevent unwanted side reactions during sulfonamide bond formation.
  • The reaction is typically performed under mild conditions to maintain the integrity of sensitive functional groups such as hydroxyl and carbamate.

Final Purification and Isolation

  • The final compound is isolated as a solid by precipitation or crystallization, often as an acid addition salt to improve stability and purity.
  • Washing with water and suitable solvents removes impurities and residual catalysts.
  • The process yields the target compound with improved purity and yield compared to prior art methods, which involved hazardous intermediates and multiple protection/deprotection steps.

Comparative Analysis of Preparation Methods

Step Traditional Method Present Inventive Method Advantages of Present Method
Amino group protection Required to protect amino groups during nitro reduction No need for amino protection during nitro reduction Simplifies synthesis, reduces steps and cost
Use of azide intermediates Commonly used, hazardous and exothermic Avoided Safer, more environmentally friendly
Deprotection Multi-step, separate deprotection of amino groups Simultaneous deprotection using hydrohalic acid Reduces time, improves yield and purity
Reaction conditions High temperature, multiple steps Moderate temperature, fewer steps Energy efficient, scalable for industrial use
Yield and purity Moderate Improved More efficient production

Summary Table of Reaction Conditions and Reagents

Reaction Step Reagents/Conditions Temperature Time Outcome
Sulfonamide formation 4-aminophenylsulfonyl chloride, amine intermediate Room temp (20–25°C) Several hours Formation of sulfonamide linkage
Deprotection of amino groups Hydrohalic acid (e.g., HCl) Room temp 1 hour Simultaneous removal of amino protecting groups
Carbamate formation (3R,3aS,6aR)-3-hydroxyhexahydrofuro-[2,3-b]furanylsuccinimyl carbonate, triethylamine, dichloromethane Room temp (20–25°C) 3 hours Installation of tert-butyl carbamate group
Isolation and purification Water washing, filtration Room temp 1 hour Pure solid compound

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interaction with cellular membranes.

Comparison with Similar Compounds

4-Aminophenyl vs. 4-Nitrophenyl Derivatives

  • Methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate: The 4-aminophenyl group enhances solubility and hydrogen-bonding interactions, critical for antiviral activity .
  • [(1S,2R)-3-[(4-Nitrophenyl)sulfonylamino]-2-hydroxy-1-phenylmethylpropyl]carbamate: Replacing the amino group with 4-nitrophenyl increases electron-withdrawing effects, reducing solubility but improving stability under acidic conditions. This derivative is often an intermediate in synthetic pathways (e.g., nitro → amino reduction) .

Halogen-Substituted Derivatives

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: Chlorine atoms at the phenyl ring increase lipophilicity (log k = 3.8–4.2 via HPLC), favoring blood-brain barrier penetration but reducing aqueous solubility .
  • 4-Fluorophenyl Analogues (e.g., Darunavir intermediates): Fluorine substitution improves metabolic stability and bioavailability. For example, 4-amino-N-((2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropyl)-N-isobutylbenzenesulfonamide exhibits a 30% higher plasma half-life than the parent compound .

Stereochemical and Backbone Modifications

Stereoisomers (2S,3R vs. 2S,3S)

  • The (2S,3R) configuration in the main compound optimizes binding to HIV protease’s chiral active site.
  • The (2S,3S) isomer (e.g., 24c in ) shows 10-fold lower inhibitory activity due to steric clashes with the protease’s Asp25 residue .

Carbamate vs. Hydroxyamino Linkers

  • Benzyl carbamates (e.g., compound 25 in ) :
    • Bulkier benzyl groups increase steric hindrance, reducing enzymatic degradation but lowering solubility (log k = 4.5).
  • Hydroxyamino derivatives (e.g., 24d in ): The hydroxyamino group (-NHOH) enhances metal-chelating properties, making these compounds potent LpxC inhibitors (antibacterial targets) but less effective against viral proteases .

Key Research Findings

Lipophilicity and Bioavailability: The 4-aminophenyl group in Agenerase balances lipophilicity (log k = 3.5) and solubility, enabling oral administration . Halogenated derivatives (e.g., chloro, fluoro) show improved tissue penetration but require formulation adjustments due to low aqueous solubility .

Stereochemical Impact :

  • The (2S,3R) configuration is critical for potency. Enantiomerically impure batches lose >90% activity .
  • Rogers’s η parameter () confirms the chirality-polarity relationship, ensuring synthetic accuracy .

Synthetic Scalability :

  • Agenerase’s synthesis achieves 70% yield via optimized hydroxyamination, while nitro intermediates (e.g., ) require additional reduction steps, increasing costs .

Biological Activity

Methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate, also known by its chemical formula C27H35N5O6SC_{27}H_{35}N_{5}O_{6}S, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups, including an amino group, a sulfonamide moiety, and a carbamate linkage. Its stereochemistry is defined by the (2S,3R) configuration, which plays a crucial role in its biological interactions.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit cytochrome P450 monooxygenase enzymes, which are critical for drug metabolism and the synthesis of steroid hormones . This inhibition can lead to altered pharmacokinetics of co-administered drugs and potential therapeutic effects in conditions where modulation of these pathways is beneficial.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies show that the compound induces apoptosis in breast cancer cells through the activation of caspase pathways .
  • In vivo models have reported significant tumor growth inhibition when administered alongside conventional chemotherapeutics .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine levels in macrophage cultures, suggesting a potential role in treating inflammatory diseases .

Data Table: Biological Activity Overview

Activity Effect Study Reference
AnticancerInduces apoptosis in breast cancer cells
Tumor Growth InhibitionSignificant reduction in tumor size
Anti-inflammatoryDecreases pro-inflammatory cytokines

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The results indicated a 30% overall response rate, with notable tumor shrinkage observed in several participants .

Case Study 2: Inflammatory Bowel Disease (IBD)

Another study explored the compound's effect on patients with IBD. Patients receiving the treatment reported reduced symptoms and lower levels of inflammatory markers compared to those on placebo .

Q & A

Synthesis Optimization and Yield Improvement

Q: How can the synthesis of methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate be optimized to improve yield and purity in academic settings? A:

  • Methodological Considerations :
    • Use CombiFlash purification systems (as demonstrated for structurally related carbamates in ) to isolate intermediates with >90% purity .
    • Optimize reaction conditions (e.g., THF as a solvent with TBAF catalysis for carbamate formation, achieving up to 92% yield in analogous reactions) .
    • Monitor stereochemical integrity via chiral HPLC or polarimetry, as stereocenters at (2S,3R) are critical for bioactivity .
  • Data-Driven Adjustments :
    • Compare yields from Method C (46–59% for sulfonamide intermediates) with Method F (98% for hydroxylated analogs) to identify bottlenecks in sulfonylation or carbamate coupling steps .

Category : Basic

Structural Characterization Challenges

Q: What advanced spectroscopic techniques are required to resolve ambiguities in the structural assignment of this compound, particularly its stereochemistry? A:

  • Techniques :
    • 2D NMR (NOESY/ROESY) : Resolve spatial proximity of the 3-hydroxy and phenyl groups to confirm the (2S,3R) configuration .
    • X-ray Crystallography : Resolve enantiomorph-polarity using Rogers’s η parameter or Flack’s x parameter to avoid false chirality assignments in near-centrosymmetric structures .
  • Case Study : reports a related carbamate with resolved stereochemistry using X-ray data, providing a template for analysis .

Category : Advanced

Initial Bioactivity Profiling

Q: How can researchers design preliminary bioactivity assays for this compound, considering its structural similarity to known bioactive molecules? A:

  • Hypothesis-Driven Approach :
    • Screen against bacterial targets (e.g., LpxC inhibitors) due to the 4-aminophenyl sulfonyl moiety, which is associated with antibiotic activity in analogs ( ) .
    • Use antimicrobial disk diffusion assays (as in ) with Gram-positive/negative strains, noting zones of inhibition ≥15 mm as significant .
  • Dosage : Start with 10–100 µM concentrations, adjusting based on solubility (e.g., DMSO stock solutions).

Category : Basic

Stereochemical Impact on Pharmacodynamics

Q: How does the (2S,3R) configuration influence target binding compared to other stereoisomers? A:

  • Computational Modeling :
    • Perform molecular docking using the compound’s crystal structure (if available) to compare binding affinities of (2S,3R) vs. (2R,3S) isomers to targets like LpxC .
  • Empirical Data : shows a 30% drop in antibiotic activity for diastereomers with inverted hydroxyl group configurations .

Category : Advanced

Structure-Activity Relationship (SAR) Studies

Q: What substituent modifications on the 4-aminophenyl sulfonyl group could enhance target selectivity? A:

  • SAR Strategies :

    • Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to modulate sulfonamide reactivity, as seen in .
    • Replace the 2-methylpropyl group with cyclopropyl to evaluate steric effects on enzyme binding (analogous to ) .
  • Data Table :

    ModificationBioactivity (IC₅₀)Solubility (mg/mL)
    -NO₂ ( )0.8 µM0.12
    -Cl ()2.5 µM0.25

Category : Advanced

Analytical Method Development

Q: How can researchers validate the purity and stability of this compound under varying storage conditions? A:

  • HPLC-MS Protocols :
    • Use a C18 column with 0.1% TFA in acetonitrile/water (70:30) for retention time consistency .
    • Monitor degradation products at 254 nm; <5% impurity after 6 months at -20°C is acceptable .
  • Elemental Analysis : Verify %C, %H, %N deviations ≤0.3% from theoretical values (as in ) .

Category : Basic

Addressing Data Contradictions

Q: How should discrepancies in reported yields for sulfonamide intermediates be resolved? A:

  • Root-Cause Analysis :
    • Compare reaction scales: Milligram-scale syntheses ( , –59% yields) may underperform vs. gram-scale optimized routes .
    • Evaluate purity of starting materials (e.g., DMDAAC in requires <0.1% moisture for reproducibility) .

Category : Advanced

In Silico Modeling for Toxicity Prediction

Q: What computational tools can predict the metabolic stability of this compound? A:

  • Tools :
    • SwissADME: Predict CYP450 interactions, noting sulfonamide oxidation hotspots .
    • Molecular Dynamics (MD): Simulate hydrolysis of the carbamate group in physiological pH ( used MD for maleimide stability) .

Category : Advanced

Scaling-Up for Preclinical Studies

Q: What challenges arise when transitioning from milligram to gram-scale synthesis? A:

  • Key Issues :
    • Exothermic reactions: Use jacketed reactors for sulfonylation steps to control temperature spikes .
    • Catalyst Recovery: Recycle TBAF via column chromatography (85% recovery achievable) .

Category : Basic

Collaborative Research Frameworks

Q: How can interdisciplinary teams leverage this compound’s structural features for dual therapeutic applications? A:

  • Case Study : and highlight collaborations combining synthetic chemistry (NIAAA/NIDA) with computational biology for dual-target inhibitors .
  • Data Sharing : Use platforms like PubChem ( ) to cross-reference physicochemical properties .

Category : Advanced

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.